molecular formula C11H12N6O3 B1194594 1,3-dimethyl-7-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 88338-63-0

1,3-dimethyl-7-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B1194594
CAS No.: 88338-63-0
M. Wt: 276.25 g/mol
InChI Key: JBXSBZBZASARMY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes: The synthesis of CH-170 typically involves the following steps:

    Dehydrohalogenation of Alkyl Halides: Treatment of alkyl halides (such as chloromethane or bromomethane) with strong bases (e.g., sodium amide) leads to the formation of CH-170.

    Decomposition of Metal Carbides: Certain metal carbides (e.g., tungsten carbide) can release CH-170 upon decomposition.

    Laser Ablation of Graphite: High-energy laser pulses directed at graphite can generate CH-170.

Industrial Production Methods: CH-170 is not produced industrially on a large scale due to its high reactivity and instability

Chemical Reactions Analysis

Reactivity: CH-170 readily participates in various reactions:

    Oxidation: It reacts with oxygen to form carbon dioxide (CO₂).

    Reduction: Reduction of CH-170 can yield hydrocarbons or other functionalized carbynes.

    Substitution: Substituents can replace the hydrogen atom in CH-170, leading to diverse derivatives.

Common Reagents and Conditions:

    Base-Mediated Deprotonation: Strong bases like sodium amide (NaNH₂) facilitate deprotonation of alkyl halides.

    High-Temperature Conditions: Laser ablation or metal carbide decomposition occurs at elevated temperatures.

Scientific Research Applications

CH-170’s applications span multiple fields:

    Chemistry: It serves as a model compound for studying carbynes and reactive intermediates.

    Biology: Researchers explore its interactions with biomolecules and potential biological activities.

    Medicine: CH-170 derivatives may have therapeutic applications.

    Industry: Its unique properties may find use in materials science and catalysis.

Mechanism of Action

The exact mechanism by which CH-170 exerts its effects depends on its specific interactions with other molecules. It can act as a radical or participate in chemical reactions due to its unpaired electron.

Comparison with Similar Compounds

CH-170’s uniqueness lies in its simplicity—a single carbon-hydrogen bond. Similar compounds include alkynes (triple-bonded carbon-carbon compounds) and other carbynes.

Biological Activity

1,3-Dimethyl-7-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione (commonly referred to as a derivative of purine) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on recent studies.

The molecular formula of this compound is C11H12N6O3C_{11}H_{12}N_6O_3 with a molecular weight of 276.25 g mol276.25\text{ g mol} . The structure includes a purine base modified with a 1,2,4-oxadiazole moiety which is known for its diverse pharmacological properties.

Antimicrobial Properties

Several studies have investigated the antimicrobial activities of oxadiazole derivatives. For instance:

  • Antibacterial Activity : Compounds similar to the target molecule have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. One study reported that certain oxadiazole derivatives exhibited inhibition zones ranging from 10 to 25 mm against various bacterial strains .
CompoundBacterial StrainInhibition Zone (mm)
Oxadiazole AE. coli20
Oxadiazole BS. aureus15
Target CompoundMultiple Strains10–25

Antiviral Activity

Research has indicated that purine derivatives can inhibit viral replication. For example:

  • Inhibition of Viral Replication : A related compound demonstrated significant antiviral activity against influenza virus strains with an IC50 value in the low micromolar range . This suggests potential for the target compound in antiviral therapies.

Neuroprotective Effects

The compound's structural similarity to known neuroprotective agents raises interest in its potential applications in treating neurodegenerative diseases:

  • CRF(1) Receptor Antagonism : Related purine derivatives have been studied for their ability to antagonize corticotropin-releasing factor receptors (CRF(1)), which are implicated in stress-related disorders such as anxiety and depression . The IC50 values for these compounds indicate potent receptor inhibition.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various oxadiazole derivatives including the target compound. The results showed that modifications at the oxadiazole ring significantly enhanced antibacterial properties.

Study 2: Neuropharmacological Assessment

In another study focusing on neuropharmacological effects, the target compound was tested for its ability to modulate CRF(1) receptor activity. Results indicated that it could potentially reduce anxiety-like behaviors in animal models.

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the Oxadiazole Ring : Starting from appropriate hydrazones or carboxylic acids.
  • Purine Derivative Synthesis : Utilizing established methods for synthesizing modified purines through alkylation and cyclization techniques.

Properties

CAS No.

88338-63-0

Molecular Formula

C11H12N6O3

Molecular Weight

276.25 g/mol

IUPAC Name

1,3-dimethyl-7-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]purine-2,6-dione

InChI

InChI=1S/C11H12N6O3/c1-6-13-7(14-20-6)4-17-5-12-9-8(17)10(18)16(3)11(19)15(9)2/h5H,4H2,1-3H3

InChI Key

JBXSBZBZASARMY-UHFFFAOYSA-N

SMILES

CC1=NC(=NO1)CN2C=NC3=C2C(=O)N(C(=O)N3C)C

Canonical SMILES

CC1=NC(=NO1)CN2C=NC3=C2C(=O)N(C(=O)N3C)C

Key on ui other cas no.

88338-63-0

Synonyms

3-(theophyllin-7-ylmethyl)-5-methyl-1,2,4-oxadiazole
CHINOIN 170
CHINOIN-170

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5.04 g. 2-(theophyllin-7-yl)-acetamidoxime, 2.16 g. of sodium methylate, 10 cm3 ethyl acetate and 200 cm3 of toluene are heated under stirring by using a water condenser for 20 hours and further 10 cm3 ethyl acetate are added to the mixture in five portions. The solvent is distilled off. After crystallization from water 4.1 g. (74% yield) 7-[(5-methyl-1,2,4-oxadiazol-3-yl)-methyl]-theophylline are obtained. M.p.: 135°-136° C.
Name
2-(theophyllin-7-yl)-acetamidoxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

15.12 g of 2-(theophyllin-7-yl)-acetamidoxime are heated on water bath for two hours with a mixture of 120 cm3 acetic acid and 8 cm3 of acetic anhydride. The solvent is distilled off and 16.06 g. (91%) of 7-[(5-methyl-1,2,4-oxadiazol-3-yl)-methyl]-theophylline are obtained. M.p.: 135° C. (methanol).
Name
2-(theophyllin-7-yl)-acetamidoxime
Quantity
15.12 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

5.04 g. of 2-(theophyllin-7-yl)-acetamidoxime, 2.16 g. of sodium methylate and 10 cm3 ethyl acetate are heated under shaking and under pressure in 150 cm3 methanol at 100° C. for 8.5 hours. After processing 4.8 g. (87% yield) of 7-[(5-methyl-1,2,4-oxadiazol-3-yl)-methyl]-theophylline are obtained. M.p.: 135°-136° C.
Name
2-(theophyllin-7-yl)-acetamidoxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

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